1,2,3,4-Tetrahydroquinoline-2-carbonitrile
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Overview
Description
1,2,3,4-Tetrahydroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carbonitrile group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of multicomponent reactions, which improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production of this compound typically involves the selective hydrogenation of quinoline derivatives using catalysts like copper-based nanocatalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is used as an antioxidant and corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its antimicrobial and neuroprotective effects . The compound’s ability to interact with biological membranes also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the carbonitrile group.
Quinoline: An aromatic compound with a similar core structure but different reactivity and applications.
Isoquinoline: Another aromatic compound with a similar structure but different biological activities.
Uniqueness
1,2,3,4-Tetrahydroquinoline-2-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBRKHNCJMHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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